molecular formula C8H4BrNO B1291827 2-Bromo-3-formylbenzonitrile CAS No. 446864-55-7

2-Bromo-3-formylbenzonitrile

Cat. No.: B1291827
CAS No.: 446864-55-7
M. Wt: 210.03 g/mol
InChI Key: PHZMJSCJHNIUSL-UHFFFAOYSA-N
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Description

2-Bromo-3-formylbenzonitrile (CAS: 446864-55-7) is a brominated aromatic compound featuring a nitrile group at position 1, a bromine atom at position 2, and a formyl (CHO) group at position 3 of the benzene ring. Its molecular formula is C₈H₄BrNO, with a molecular weight of 210.03 g/mol. The compound is commercially available at 97% purity and is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive formyl and nitrile functionalities .

Properties

IUPAC Name

2-bromo-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMJSCJHNIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624063
Record name 2-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446864-55-7
Record name 2-Bromo-3-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446864-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylbenzonitrile typically involves the bromination of 3-formylbenzonitrile. One common method includes the reaction of 3-formylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-formylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Substitution: Products include substituted benzonitriles.

    Oxidation: Products include 2-bromo-3-carboxybenzonitrile.

    Reduction: Products include 2-bromo-3-formylbenzylamine.

Scientific Research Applications

2-Bromo-3-formylbenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity or modulate receptor functions by forming covalent or non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups Key Differences
5-Bromo-2-hydroxybenzonitrile 1261609-83-9 C₇H₄BrNO -Br (C5), -OH (C2), -CN (C1) Hydroxy vs. formyl; bromine position
3-(2-Bromo-2-fluorovinyl)benzonitrile - C₉H₅BrFN -Br, -F vinyl (C3), -CN (C1) Fluorinated vinyl vs. formyl
2-Bromo-3-(hydroxymethyl)benzonitrile 52780-15-1 C₈H₆BrNO -Br (C2), -CH₂OH (C3), -CN (C1) Hydroxymethyl vs. formyl
2-Benzyloxy-3-bromo-5-fluorobenzonitrile 1951439-43-2 C₁₄H₉BrFNO -Br (C3), -OCH₂Ph (C2), -F (C5) Benzyloxy and fluorine substituents

Key Observations :

  • Functional Group Reactivity : The formyl group in 2-bromo-3-formylbenzonitrile offers reactivity for nucleophilic additions (e.g., forming Schiff bases), whereas hydroxy or hydroxymethyl groups in analogues like 5-bromo-2-hydroxybenzonitrile or 2-bromo-3-(hydroxymethyl)benzonitrile favor hydrogen bonding or esterification .
  • Substituent Position : Bromine placement (C2 in the main compound vs. C5 in 5-bromo-2-hydroxybenzonitrile) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions .

Physical and Chemical Properties

Property This compound 5-Bromo-2-hydroxybenzonitrile 3-(2-Bromo-2-fluorovinyl)benzonitrile
Molecular Weight (g/mol) 210.03 212.97 232.05
State at RT Solid (exact form unspecified) Crystalline solid Off-white oil
Solubility Likely polar organic solvents Chloroform (recrystallized) Hexane (purified)
Hydrogen Bonding Weak (formyl and nitrile) Strong (O–H⋯N interactions) Absent

Notes:

  • The strong hydrogen-bonding network in 5-bromo-2-hydroxybenzonitrile (O–H⋯N distances: ~2.80 Å) facilitates crystalline packing, whereas the formyl group in the main compound may reduce intermolecular interactions .
  • The oily nature of 3-(2-Bromo-2-fluorovinyl)benzonitrile suggests lower melting points compared to crystalline analogues .

Biological Activity

2-Bromo-3-formylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and related research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-formylbenzonitrile. The compound can be synthesized through various methods, including the use of electrophilic aromatic substitution reactions or via formylation techniques using reagents like formic acid or acetic anhydride. The efficiency of these methods often varies based on the reaction conditions and the substituents present on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects of this compound

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
52530
105055
207075

The inhibition of these cytokines suggests a potential therapeutic application in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. For example, it has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Case Study on Cancer Treatment : A preclinical study utilized xenograft models to assess the efficacy of this compound in vivo. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Study on Inflammatory Response : Another investigation focused on the compound's effects on macrophage activation. It was found that treatment with this compound significantly reduced nitric oxide production, further confirming its anti-inflammatory properties.

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